2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine
Description
“2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine” is a chemical compound with the molecular formula C14H10F3N3O2 . It is used in various chemical reactions and has been mentioned in several scientific literature .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazine ring with a trifluoromethyl benzoyl group attached to it . The exact structure can be found in dedicated chemical databases .Scientific Research Applications
Synthesis and Anticancer Activity
- A study developed an efficient strategy for the synthesis of benzofuro[2,3-b]pyrazines, a tricyclic scaffold, through a multistep cascade sequence using nanopalladium as a recyclable catalyst. One of the products, 3w, exhibited significant anticancer activity against T-24 and HeLa cells (Wang et al., 2019).
Antimicrobial Activity
- A series of 2-pyrazolines bearing benzenesulfonamide moieties showed potential as antimicrobial agents against Gram-negative bacteria, Gram-positive bacteria, and yeast-like fungi. The compounds were synthesized from α,β-unsaturated ketones and evaluated for their antimicrobial properties (Hassan, 2013).
Anti-Inflammatory and Analgesic Properties
- Research on imidazo[1,2-a]pyrazine derivatives, synthesized from substituted 2-aminopyrazines, evaluated their potential as anti-inflammatory agents. The pharmacological testing in vivo indicated promising results for these compounds (Abignente et al., 1992).
Antiviral Activities
- Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized and showed remarkable antiavian influenza virus activity. Several compounds demonstrated significant antiviral activities against bird flu influenza H5N1 (Hebishy et al., 2020).
Green Chemistry Applications
- A study on green, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines highlighted the environmental benefits of such processes. These compounds were synthesized under solvent-free conditions, emphasizing the importance of eco-friendly chemistry (Al-Matar et al., 2010).
Molecular Docking and Anti-Diabetic Studies
- A study involving the synthesis of novel benzimidazole-pyrazoline hybrid molecules included molecular docking and anti-diabetic studies. These compounds demonstrated significant α-glucosidase inhibition activity, suggesting potential applications in diabetes treatment (Ibraheem et al., 2020).
properties
IUPAC Name |
[(Z)-1-pyrazin-2-ylethylideneamino] 3-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2/c1-9(12-8-18-5-6-19-12)20-22-13(21)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3/b20-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGWSUFNKHKLAN-UKWGHVSLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC(=CC=C1)C(F)(F)F)/C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326649 | |
Record name | [(Z)-1-pyrazin-2-ylethylideneamino] 3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820661 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine | |
CAS RN |
866019-14-9 | |
Record name | [(Z)-1-pyrazin-2-ylethylideneamino] 3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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